molecular formula C17H17NO6 B2649489 3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid CAS No. 750613-33-3

3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid

Cat. No.: B2649489
CAS No.: 750613-33-3
M. Wt: 331.324
InChI Key: YYIXQIOSHIQMBE-UHFFFAOYSA-N
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Description

“3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid” is a chemical compound with the molecular formula C17H17NO6 . It has a molecular weight of 331.33 . This compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17NO6/c1-22-13-6-4-12(5-7-13)18-16(19)10-24-14-8-3-11(17(20)21)9-15(14)23-2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data .

Scientific Research Applications

Photoluminescent Properties in Lanthanide Coordination Compounds

The synthesis and structural characterization of lanthanide coordination compounds using derivatives similar to 3-methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid reveal significant insights into the influence of electron-donating and electron-withdrawing substituents on photophysical properties. These studies indicate that the presence of an electron-releasing substituent enhances the photoluminescence of Tb(3+) complexes, making these compounds potential candidates for optical applications and materials science research (Sivakumar et al., 2010).

Antioxidant Activity from Marine-derived Fungi

Research on phenyl ether derivatives related to this compound isolated from the marine-derived fungus Aspergillus carneus has shown strong antioxidant activities. These findings underscore the potential of such compounds in developing new antioxidant agents, highlighting the importance of marine biodiversity in drug discovery and development (Lan-lan Xu et al., 2017).

Impact on Photoluminescence in Complexes

A study on the effect of substituent groups on the photoluminescence property of complexes of benzoic acid-functionalized polystyrene with Eu(III) ion highlights the role of methoxy and formyl groups in enhancing fluorescence emission intensities. This research provides valuable insights into the design and development of new luminescent materials for potential use in sensors, displays, and lighting technologies (Baojiao Gao et al., 2016).

Demethoxylation and Hydroxylation Processes

Investigations into the demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals have implications for understanding the chemical processes that may affect the stability and reactivity of compounds like this compound under irradiation conditions. Such studies are critical for applications in food irradiation and the environmental fate of organic pollutants (Birgit Gaisberger et al., 2001).

Molecular Structure and Crystalline Architectures

Research focusing on the crystalline structures of alkoxy-substituted benzoic acids, including those structurally related to this compound, provides insights into the molecular features governing their crystalline architectures. Understanding these interactions is fundamental for the development of new materials with tailored physical properties for use in pharmaceuticals, electronics, and nanotechnology (Pablo A. Raffo et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use and study of this compound would depend on its properties and potential applications. Unfortunately, specific future directions are not available in the retrieved data .

Properties

IUPAC Name

3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-22-13-6-4-12(5-7-13)18-16(19)10-24-14-8-3-11(17(20)21)9-15(14)23-2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIXQIOSHIQMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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